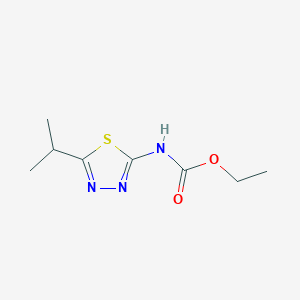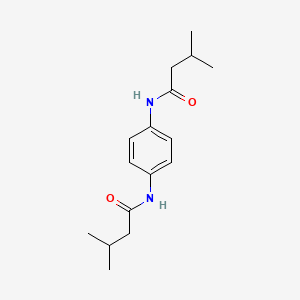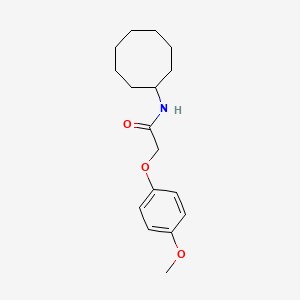
5-(4-chlorophenyl)-4-isopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)-4-isopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has unique properties that make it suitable for use in different experiments.
Mécanisme D'action
The mechanism of action of 5-(4-chlorophenyl)-4-isopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves the inhibition of certain enzymes and proteins that are essential for the growth and survival of microorganisms and cancer cells. This compound has been shown to inhibit the growth of various fungi and bacteria by interfering with their cell wall synthesis and protein synthesis. Additionally, it has been found to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(4-chlorophenyl)-4-isopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione have been extensively studied in vitro and in vivo. This compound has been found to exhibit low toxicity and high selectivity towards certain microorganisms and cancer cells. It has also been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(4-chlorophenyl)-4-isopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments include its high potency, low toxicity, and selectivity towards certain microorganisms and cancer cells. However, the limitations of using this compound include its limited solubility in water and its potential to form insoluble aggregates, which can affect the accuracy of certain experiments.
Orientations Futures
There are several future directions for the research on 5-(4-chlorophenyl)-4-isopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. These include the development of new synthesis methods to improve the yield and purity of the compound, the identification of new targets for its antifungal, antibacterial, and anticancer activities, and the investigation of its potential applications in other fields, such as materials science and catalysis.
In conclusion, 5-(4-chlorophenyl)-4-isopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique properties make it suitable for use in different experiments, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of this compound in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 5-(4-chlorophenyl)-4-isopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is achieved through a multi-step process that involves the reaction of 4-chlorophenylhydrazine with isopropyl isothiocyanate. The intermediate product is then reacted with triethylorthoformate and subsequently hydrolyzed to obtain the final product. This synthesis method has been optimized to produce high yields of the compound and is widely used in research.
Applications De Recherche Scientifique
5-(4-chlorophenyl)-4-isopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antifungal, antibacterial, and anticancer properties. This compound has also been used as a starting material for the synthesis of other biologically active compounds.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3S/c1-7(2)15-10(13-14-11(15)16)8-3-5-9(12)6-4-8/h3-7H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECPLKTZAUXDAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NNC1=S)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-4-isopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-1-(4-methylphenyl)ethanone](/img/structure/B5721959.png)
![N-(2-cyanophenyl)-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5721966.png)





![4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5721999.png)
![2-(1-naphthyl)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5722000.png)



